![molecular formula C5H12ClNO3S B2490591 (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride CAS No. 1286768-24-8](/img/structure/B2490591.png)
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride
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Description
Synthesis Analysis
The synthesis of thiomorpholine derivatives, including those related to (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, involves various chemical reactions that are tailored to achieve specific structural characteristics. For instance, Asinger et al. (1981) describe the synthesis of 4-amino-thiomorpholine-1,1-dioxide and 4-hydroxythiomorpholine-1,1-dioxide from 1,4-thioxane-1,1-dioxide through reactions with hydrazine hydrate and hydroxylamine, respectively (Asinger, Kaussen, Gold-Martin, & Saus, 1981).
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives, such as (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, is characterized by the presence of a thiomorpholine core, which often exhibits a chair conformation. This is crucial for understanding its chemical reactivity and interactions. For example, Benharref et al. (2015) elucidated the crystal structure of a related compound, showcasing the conformational details and intramolecular interactions (Benharref, Akssira, El Ammari, Saadi, & Berraho, 2015).
Chemical Reactions and Properties
Thiomorpholine derivatives undergo various chemical reactions, including oxidation, acylation, and quaternization. Asinger et al. (1973) explored the oxidation of thiomorpholine derivatives, leading to sulfoxides and sulfones, demonstrating the versatility of these compounds in chemical synthesis (Asinger, Neuray, Wilms, & Saus, 1973).
Physical Properties Analysis
The physical properties of thiomorpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various scientific fields. Walker and Rogier (2013) presented novel bridged bicyclic thiomorpholines, highlighting the importance of the thiomorpholine scaffold in medicinal chemistry (Walker & Rogier, 2013).
Scientific Research Applications
Novel Building Blocks in Medicinal Chemistry
(S)-3-(Hyydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride and its analogues are important building blocks in medicinal chemistry. Novel bicyclic thiomorpholine derivatives, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from this compound, demonstrating interesting biological profiles and potential for human clinical trials (Walker & Rogier, 2013).
Catalysis in Synthesis
This compound is also utilized in catalysis. For instance, boric acid and glycerol have been used as catalysts for the synthesis of thiomorpholine 1,1-dioxides through the Michael addition reaction of aromatic amines to divinyl sulfone in water. This process is noted for its simplicity, environmental friendliness, and high yield (Halimehjnai et al., 2013).
Antimicrobial Properties
Synthesized derivatives of thiomorpholine, including those derived from (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, have shown antimicrobial properties. Research has focused on developing new bioactive molecules with lower toxicity and higher availability. These derivatives exhibit moderate to strong antibacterial and antifungal activities (Kardile & Kalyane, 2010).
Continuous Manufacturing Approach
There's a study on the continuous manufacturing of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, highlighting a safe, high-throughput approach. This compound is an intermediate in the synthesis of HIV Maturation Inhibitor BMS-955176 (Strotman et al., 2018).
properties
IUPAC Name |
[(3S)-1,1-dioxo-1,4-thiazinan-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYMVEXPUQFRQH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H](N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride | |
CAS RN |
1286768-24-8 |
Source
|
Record name | (3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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